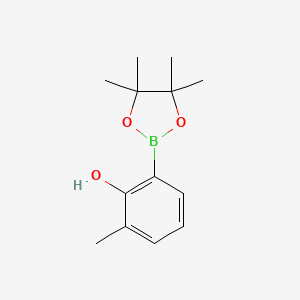![molecular formula C10H11ClFN B2961566 [1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine CAS No. 1342004-75-4](/img/structure/B2961566.png)
[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine” is a chemical compound with the molecular formula C10H11ClFN. It has a molecular weight of 199.65 . This compound is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of “[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine” consists of a cyclopropyl group attached to a methanamine group, which is further connected to a 2-chloro-4-fluorophenyl group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is stored or used.
Physical And Chemical Properties Analysis
“[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C . The boiling point of this compound is not specified .
Wissenschaftliche Forschungsanwendungen
Antidepressant Drug Candidates
Cyclopropyl methanamine derivatives have been explored for their potential as antidepressant drugs. A study by Sniecikowska et al. (2019) focused on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, showing promising results as serotonin 5-HT1A receptor-biased agonists. These compounds demonstrated robust antidepressant-like activity in vivo, indicating the potential of cyclopropyl methanamine derivatives in developing new antidepressants (Sniecikowska et al., 2019).
Anti-viral Activity
Research by Kolocouris et al. (1994) on aminoadamantane derivatives, including some spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, revealed their efficacy against influenza A virus. These findings underscore the potential of cyclopropyl methanamine derivatives in antiviral therapy, particularly as specific anti-influenza A agents (Kolocouris et al., 1994).
Organic Synthesis and Chemical Reactions
Cyclopropyl methanamine derivatives serve as key intermediates in organic synthesis. Patrick et al. (2002) demonstrated the high-yield preparation of 2-fluoro-3-alkoxy-1,3-butadienes from 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane. This study highlights the utility of cyclopropyl derivatives in synthesizing complex organic compounds through cycloaddition reactions (Patrick et al., 2002).
Anti-Mycobacterial Agents
An efficient synthesis of aryloxyphenyl cyclopropyl methanones, reported by Dwivedi et al. (2005), indicated significant anti-tubercular activities against M. tuberculosis H37Rv. The most active compounds displayed activity against multidrug-resistant strains, suggesting the potential of cyclopropyl methanamine derivatives as anti-mycobacterial agents (Dwivedi et al., 2005).
Wirkmechanismus
Safety and Hazards
This compound is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It should be handled with care, using appropriate personal protective equipment. If swallowed or in case of skin or eye contact, medical help should be sought .
Eigenschaften
IUPAC Name |
[1-(2-chloro-4-fluorophenyl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-9-5-7(12)1-2-8(9)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPBZRFWVFNQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

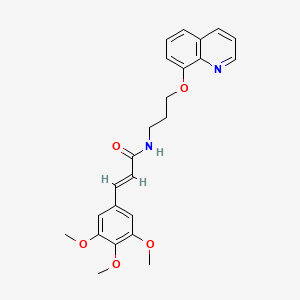
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2961484.png)
![6-butyl-3-{[4-(4-chlorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2961485.png)
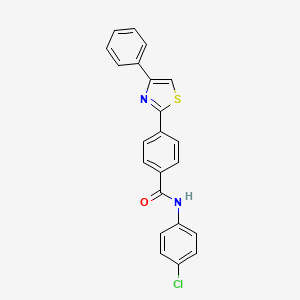
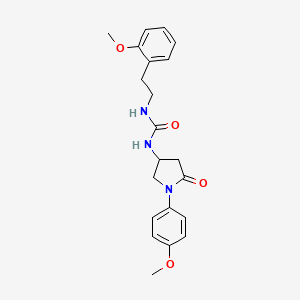
![2-[(3-Methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2961492.png)
![5-(1,2-dithiolan-3-yl)-N-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)pentanamide](/img/structure/B2961493.png)

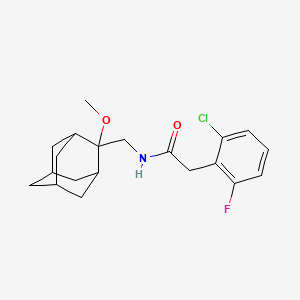
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2961497.png)
![6-ethyl 3-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B2961500.png)
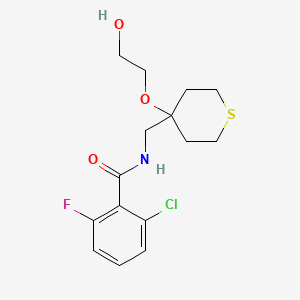
![2,3-dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2961504.png)
